Dictyol E

Description

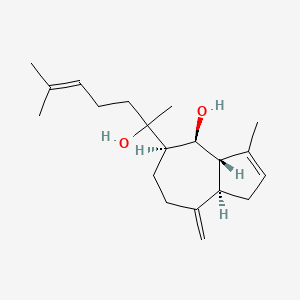

Structure

3D Structure

Properties

CAS No. |

62858-25-7 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(3aS,4S,5R,8aR)-5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol |

InChI |

InChI=1S/C20H32O2/c1-13(2)7-6-12-20(5,22)17-11-9-14(3)16-10-8-15(4)18(16)19(17)21/h7-8,16-19,21-22H,3,6,9-12H2,1-2,4-5H3/t16-,17+,18+,19+,20?/m0/s1 |

InChI Key |

WSCIOJNUJRINER-BJKADDSPSA-N |

SMILES |

CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H]1[C@@H]([C@@H](CCC2=C)C(C)(CCC=C(C)C)O)O |

Canonical SMILES |

CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |

Synonyms |

dictyol E |

Origin of Product |

United States |

Dictyol E: Isolation, Structure, and Research Findings

Dictyol E (with the molecular formula C₂₀H₃₂O₂) is a diterpene that has been isolated from several Dictyota species, including Dictyota dichotoma collected from locations such as the Red Sea coast of Egypt and the Mediterranean region nih.govsemanticscholar.org. It has also been identified as the most abundant diterpene in the crude extract of Dictyota guineensis from the Brazilian coast researchgate.netscielo.br.

The structure of this compound is a dolabellane-type diterpene mdpi.commdpi.com. Structural analysis, including NMR spectroscopy, has been used to confirm its chemical structure, which contains two trisubstituted double bonds and one disubstituted double bond, along with characteristic methyl groups and an oxy-methine group semanticscholar.orgresearchgate.net.

Research findings on this compound have explored various biological activities. Studies have indicated that this compound exhibits weak antibacterial activity against certain marine bacterial strains, including Pseudoalteromonas sp., Paracoccus sp., and Polaribacter sp. nih.govsemanticscholar.org. The compound showed activity with EC₅₀ values of 100 µM, 133 µM, and 92 µM against these respective strains nih.govsemanticscholar.org.

Furthermore, this compound has been investigated for its potential role in the ecological interactions of Dictyota species. It has been shown to reduce herbivory in certain marine organisms, such as Lytechinus rhomboides, Diadema holbrooki, and Arbacia punctulata, suggesting a function as an anti-feedant metabolite scielo.brresearchgate.net. However, it was not found to be an effective defense against other species like Ampithoe longimana and Platynereis dumerilii researchgate.net.

This compound has also demonstrated a significant inhibitory effect on rat liver microsomal diacylglycerol acyltransferase, with an IC₅₀ value of 46.0 µM nih.govsemanticscholar.org.

The presence and abundance of this compound, along with other diterpenes, can vary depending on the species of Dictyota and the geographical location of collection mdpi.comufpr.brresearchgate.net. This variation in secondary metabolite profiles can have chemotaxonomic implications researchgate.net.

The study of this compound contributes to the understanding of the diverse chemical ecology of marine environments and the potential for discovering bioactive compounds from marine algal sources.

Table 1: Selected Research Findings on this compound

| Activity Tested | Organism/Assay | Result/Finding | Source |

| Antibacterial Activity | Pseudoalteromonas sp., Paracoccus sp., Polaribacter sp. (marine bacteria) | Weak activity (EC₅₀ values: 100 µM, 133 µM, 92 µM respectively) | nih.govsemanticscholar.org |

| Anti-herbivory Activity | Lytechinus rhomboides, Diadema holbrooki, Arbacia punctulata | Reduces herbivory | scielo.brresearchgate.net |

| Diacylglycerol Acyltransferase (DGAT) Inhibition | Rat liver microsomes | Significant inhibitory effect (IC₅₀ = 46.0 µM) | nih.govsemanticscholar.org |

| Anti-herbivory Activity (Lack of effectiveness) | Ampithoe longimana, Platynereis dumerilii | Not an effective defense | researchgate.net |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₂ | nih.govnp-mrd.org |

| Molecular Weight | 304.4740 g/mol (Average) / 304.240230259 Da (Monoisotopic) | nih.govnp-mrd.org |

| PubChem CID | 3085254 | nih.gov |

This compound is a diterpene alcohol, a type of secondary metabolite found in marine organisms, particularly brown algae. Its chemical formula is C₂₀H₃₂O₂. nih.gov

Biosynthetic Considerations of Dictyol E

General Diterpene Biosynthesis Pathway (e.g., Geranylgeranyl Pyrophosphate Origin)

The biosynthesis of diterpenes, a class of C20 compounds, begins with the universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.usfrontiersin.org These precursors are typically produced via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, depending on the organism. heraldopenaccess.usfrontiersin.org In cyanobacteria, for instance, the MEP pathway is involved. frontiersin.org

Prenyltransferase enzymes catalyze the sequential condensation of IPP and DMAPP. frontiersin.org The initial step involves the condensation of IPP and DMAPP to form the C10 precursor geranyl pyrophosphate (GPP). frontiersin.org Subsequent additions of IPP molecules lead to the C15 farnesyl pyrophosphate (FPP), and then to the C20 precursor, geranylgeranyl pyrophosphate (GGPP). heraldopenaccess.usfrontiersin.orgresearchgate.netresearchgate.net GGPP is the primary intermediate for the biosynthesis of diterpenes. researchgate.netwikipedia.org

The structural diversity of diterpenes arises mainly from the action of two key enzyme classes: diterpene synthases and cytochrome P450 monooxygenases. researchgate.netresearchgate.netwikipedia.org Diterpene synthases catalyze the cyclization of GGPP, generating various structural skeletons. researchgate.netresearchgate.net These skeletons can then be further modified by enzymes such as P450 monooxygenases and transferases, leading to a wide array of bioactive compounds. researchgate.netresearchgate.net

Proposed Biosynthetic Route within Dictyota Species

Within the genus Dictyota, diterpenes are often classified into three groups (I, II, and III) based on the initial cyclization pattern of the geranylgeraniol (B1671449) precursor. nih.govnih.govheraldopenaccess.usufsc.br Dictyol E belongs to Group I diterpenes. researchgate.net Group I diterpenes are characterized by a first cyclization event between carbons 1 and 10 of the geranylgeraniol precursor. nih.govnih.govheraldopenaccess.us This cyclization typically yields prenylated derivatives of known sesquiterpene skeletons, such as prenylated-guaiane, prenylated-germacrane, and prenylated-epi-elemane frameworks, which are predominant within the Dictyota genus. nih.govnih.gov

This compound is a prenylated guaiane (B1240927) diterpene. nih.govresearchgate.net While a specific step-by-step enzymatic pathway for this compound biosynthesis within Dictyota has not been fully elucidated and experimentally confirmed in all details, the general understanding places its formation within this Group I pathway. The acyclic precursor, GGPP (or its alcohol form, geranylgeraniol), undergoes a cyclization initiated by a diterpene synthase. This cyclization, involving C1 and C10, leads to a cyclic intermediate with a guaiane-like core structure, which is also prenylated. Subsequent enzymatic modifications, such as hydroxylations, are then likely to occur to produce the final this compound structure. This compound differs from pachydictyol A, another prenylated guaiane diterpene found in Dictyota, by only one hydroxyl group, suggesting potentially similar late-stage biosynthetic steps or a common intermediate before the final hydroxylation pattern is established. vims.edu

Enzymatic Systems and Precursor Metabolites Involved

The primary precursor metabolite for this compound biosynthesis is geranylgeranyl pyrophosphate (GGPP), derived from the upstream terpenoid pathway involving IPP and DMAPP. heraldopenaccess.usfrontiersin.orgresearchgate.netresearchgate.net The conversion of GGPP into the diverse diterpene skeletons found in Dictyota, including the prenylated guaiane framework of this compound, is catalyzed by diterpene synthases. researchgate.netresearchgate.net These enzymes are responsible for the initial cyclization reactions that define the basic carbon skeleton. researchgate.netresearchgate.net

Following the formation of the core diterpene skeleton, further enzymatic modifications are required to produce this compound. These modifications likely involve oxygenation steps, such as hydroxylations, which introduce the hydroxyl groups present in the this compound molecule. Enzymes like cytochrome P450 monooxygenases are commonly involved in such oxidation reactions in the biosynthesis of natural products, including diterpenes. researchgate.netresearchgate.net While specific diterpene synthases and cytochrome P450 enzymes directly responsible for each step in this compound biosynthesis in Dictyota have not been definitively identified and characterized, their involvement is inferred from the general understanding of diterpene biosynthesis and the chemical structure of this compound.

Environmental and Biological Factors Influencing Biosynthesis

The production of secondary metabolites, including diterpenes like this compound, in marine algae can be influenced by a variety of environmental and biological factors. Studies have documented that algae collected from different locations can exhibit variations in their metabolite production depending on environmental factors and time of collection. researchgate.net

Factors such as light intensity, temperature, nutrient availability, salinity, and herbivory pressure can potentially impact the biosynthesis of diterpenes in Dictyota species. vims.eduresearchgate.netresearchgate.net For example, diterpenes are known to play roles in chemical defense systems against herbivores and in resistance to biological incrustation, suggesting that the presence and concentration of these compounds, including this compound, may be influenced by grazing pressure and competition in the marine environment. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations of Dictyol E

Antifouling Activity

The accumulation of unwanted marine organisms on submerged surfaces, a process known as biofouling, is a significant issue for maritime industries. Marine algae have evolved chemical defenses to prevent being overgrown by fouling organisms. Dictyol E, isolated from species such as Dictyota dichotoma and Dictyota fasciola, is a component of this natural antifouling system. nih.govnih.gov

A primary mechanism of antifouling is the inhibition of the settlement of marine invertebrate larvae, which is the first step in macrofouling. Research has shown that lipid-soluble surface extracts from Dictyota containing this compound and the related compound pachydictyol A effectively inhibit the settlement of barnacle larvae. nih.gov When these compounds were applied to surfaces, they deterred the larvae from attaching. nih.gov The presence of these metabolites can lead to mortality, abnormal development, or reduced development rates in exposed larvae. nih.gov This suggests that this compound acts as a chemical cue that signals an unsuitable environment for settlement, thereby protecting the algal surface.

The settlement of many marine larvae is preceded by the formation of a microbial biofilm on the surface. Therefore, compounds that disrupt this initial microbial layer can effectively prevent subsequent macrofouling. Extracts from Dictyota fasciola containing this compound have demonstrated significant growth inhibition against various marine bacteria and microalgae that are crucial for biofilm formation. nih.govnih.gov Studies on Dictyota dichotoma have also revealed that its extracts possess strong antibiofilm activities against bacteria isolated from marine microfouling communities. By inhibiting the growth of these initial colonizers, this compound disrupts the formation of the biofilm matrix, which is essential for the adhesion and metamorphosis of larger fouling organisms.

Antibacterial Activity

The ability to inhibit bacterial growth is a key component of the chemical defense of marine algae, preventing surface colonization and pathogenic infections. This compound has been evaluated for its activity against specific marine bacterial strains.

This compound has demonstrated weak to moderate antibacterial activity against several marine bacterial strains. nih.gov Its efficacy has been quantified through the determination of the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that causes a 50% reduction in bacterial growth or activity. The activity of this compound against three specific marine bacterial strains is detailed in the table below.

Antibacterial Activity of this compound

| Marine Bacterial Strain | EC₅₀ (μM) | Reference |

|---|---|---|

| Pseudoalteromonas sp. (D41) | 100 | nih.gov |

| Polaribacter sp. (TC5) | 92 | nih.gov |

| Paracoccus sp. (4M6) | 133 | nih.gov |

The data indicates that this compound is most active against Polaribacter sp. (TC5), followed by Pseudoalteromonas sp. (D41) and Paracoccus sp. (4M6). nih.gov

The precise molecular mechanism and cellular targets through which this compound exerts its antibacterial effects have not been fully elucidated in the reviewed scientific literature. General mechanisms for natural antibacterial compounds often involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. nih.govyoutube.com However, specific studies identifying the pathway affected by this compound are not currently available. Further research is required to determine whether it acts on the cell wall, cell membrane, or intracellular processes of marine bacteria.

Anti-herbivory and Feeding Deterrence

Marine algae produce secondary metabolites to deter feeding by herbivores such as fish, sea urchins, and smaller invertebrates. The effectiveness of these chemical defenses can vary significantly depending on the herbivore. This compound, produced by Dictyota dichotoma, has been shown to be an effective feeding deterrent against some, but not all, marine herbivores. nih.gov

In controlled laboratory experiments, the palatable seaweed Gracilaria tikvahiae was coated with this compound and offered to different herbivores. The compound significantly reduced consumption by the pinfish (Diplodus holbrooki) and the sea urchin (Arbacia punctulata) at concentrations of 0.5% and 1.0% of the alga's dry mass. nih.gov In contrast, this compound had no deterrent effect on the grazing activity of a mixed group of gammarid amphipods. nih.gov This specificity suggests that certain herbivores, like amphipods, may have evolved tolerance to the chemical defenses of algae they commonly consume.

Feeding Deterrent Effects of this compound

| Herbivore | Concentration (% Dry Mass) | Effect on Feeding | Reference |

|---|---|---|---|

| Fish (Diplodus holbrooki) | 0.5% - 1.0% | Significant Deterrence | nih.gov |

| Sea Urchin (Arbacia punctulata) | 0.5% - 1.0% | Significant Deterrence | nih.gov |

| Amphipods (mixed gammarid species) | 0.5% - 1.0% | No Effect | nih.gov |

Impact on Marine Herbivore Feeding Behavior

This compound, a diterpenoid alcohol produced by brown seaweeds of the genus Dictyota, plays a significant role in mediating interactions with marine herbivores. Research has demonstrated that this compound acts as a chemical defense, selectively deterring certain grazers.

In controlled feeding experiments, this compound significantly reduced consumption by fish (Diplodus holbrooki) and sea urchins (Arbacia punctulata) when applied to a palatable seaweed at concentrations of 0.5% and 1.0% of the alga's dry mass. mdpi.com This deterrent effect highlights its efficacy in protecting the seaweed from macropredators.

Interestingly, the defensive properties of this compound are not universal across all herbivores. The same study found that it had no discernible effect on the grazing behavior of a mixed group of gammarid amphipods. mdpi.com This selectivity suggests that while this compound is an effective defense against larger herbivores like fish and urchins, smaller mesograzers such as amphipods have developed tolerance to this particular chemical defense. This differential effect indicates a nuanced role for this compound in structuring marine herbivore communities, deterring some while leaving others unaffected.

Ecological Implications of Chemical Defense

The chemical defense provided by this compound has broader ecological consequences that extend beyond simple feeding deterrence. By influencing herbivore behavior, this compound contributes to the survival and competitive ability of the seaweeds that produce it. The production of such secondary metabolites is a key strategy for algae to protect themselves against a variety of biological pressures, including herbivory and biofouling. mdpi.com

One of the notable ecological implications of this compound is its role in mediating complex interspecies relationships. For instance, the juvenile decorator crab, Libinia dubia, actively selects seaweeds containing high concentrations of this compound to adorn its carapace. This behavior is not random; the crab specifically chooses the seaweed that produces the compound most effective at deterring local predatory fish. Consequently, crabs decorated with Dictyota containing this compound are consumed less frequently by predators compared to those decorated with seaweeds lacking such chemical defenses. This demonstrates how a chemical defense compound from a primary producer can be co-opted by another organism for its own defense, illustrating a chemically mediated form of symbiosis.

Cytotoxic and Antiproliferative Studies (In Vitro Cell Line Investigations)

Several diterpenes isolated from the brown alga genus Dictyota, including this compound, have been noted for their cytotoxic properties. nih.gov

Evaluation Against Specific Cancer Cell Lines

While this compound, isolated from Dictyota dichotoma, has been reported to possess moderate cytotoxic activity, specific data, such as IC50 values against a panel of human cancer cell lines, are not extensively detailed in the currently available scientific literature. nih.gov Studies have often focused on the cytotoxic effects of crude extracts from Dictyota species, which contain a complex mixture of various diterpenes and other secondary metabolites. nih.gov For example, extracts from Dictyota dichotoma have shown potent cytotoxicity against various human cancer cell lines, but the specific contribution of this compound to this activity has not been individually quantified. nih.gov

Other related dictyol compounds have shown activity. For instance, Dictyol C and Dictyol B acetate (B1210297) have been studied for their cytotoxic potential, but direct, comparable data for this compound remains limited in the reviewed literature. mdpi.comnih.gov

Modulation of Diacylglycerol Acyltransferase Activity

There is no information available in the reviewed scientific literature regarding the modulation of diacylglycerol acyltransferase (DGAT) activity by this compound.

Cellular Pathways Affected in Cytotoxicity Models

Information regarding the specific cellular pathways affected by this compound in cytotoxicity models is not available in the current body of scientific literature. While studies on extracts from Dictyota species suggest the induction of apoptosis in cancer cells, the precise molecular mechanisms and the specific pathways targeted by isolated this compound have not been elucidated. mdpi.com General apoptotic pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, are common mechanisms of cell death induced by cytotoxic compounds, but specific research linking these to this compound is lacking. youtube.comyoutube.com

Antikinetoplastid Activity

There is no specific information available in the reviewed scientific literature concerning the antikinetoplastid activity of this compound against parasites such as Leishmania or Trypanosoma. However, studies on other diterpenes from the genus Dictyota have shown some promise in this area. For example, pachydictyol A and isopachydictyol A, isolated from Dictyota menstrualis, have demonstrated anti-leishmania effects. mdpi.com Furthermore, crude extracts from other Dictyota species have exhibited leishmanicidal activity, suggesting that diterpenes from this genus may be a source of potential antikinetoplastid compounds. mdpi.com A study on various diterpenes from Dictyota species reported trypanocidal activity for several compounds, though this compound was not among those tested. mdpi.comnih.gov

Efficacy Against Protozoan Parasites (e.g., Leishmania, Trypanosoma)

Protozoan parasites of the genera Leishmania and Trypanosoma are responsible for significant global diseases affecting millions of people, primarily in tropical and subtropical regions. The emergence of drug resistance and the side effects of current treatments necessitate the search for new therapeutic agents. nih.gov Marine natural products, including compounds like this compound, represent a promising source for such discoveries.

This compound has demonstrated notable activity against these kinetoplastid parasites. In a bio-guided fractionation study of the brown alga Dictyota spiralis, this compound was identified as one of the active compounds against both Leishmania amazonensis (the causative agent of cutaneous leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease). nih.gov

An in vitro evaluation of compounds isolated from D. spiralis found along the coast of Tunisia demonstrated the trypanocidal activity of this compound. The half-maximal inhibitory concentration (IC50) for this compound and other isolated compounds against T. cruzi was reported to be within the range of 13.11 to 35.28 µM. nih.gov Further investigation into its antiparasitic action revealed specific lethal effects on the parasites. nih.gov

Table 1: In Vitro Antiparasitic Activity of this compound

| Target Parasite | Reported Activity (IC50) | Source Organism | Reference |

|---|---|---|---|

| Trypanosoma cruzi | 13.11 - 35.28 µM | Dictyota spiralis | nih.gov |

| Leishmania amazonensis | Active (Specific IC50 not detailed in source) | Dictyota spiralis | nih.gov |

Cellular Mechanisms of Antiparasitic Action (e.g., Autophagy, Apoptosis-like Processes)

Understanding the mechanism by which a compound exerts its antiparasitic effect is crucial for drug development. Investigations into this compound have revealed that it induces a programmed cell death cascade in parasites, a process sharing morphological and biochemical features with apoptosis in multicellular organisms. nih.gov

While the study focused on apoptosis-like events, the role of other cell death pathways, such as autophagy, has not been specifically investigated for this compound. Autophagy is a cellular recycling process that can also be modulated to either promote survival or lead to cell death, and it represents another potential mechanism for antiparasitic drug action. nih.gov However, current research directly links this compound to the induction of apoptosis-like processes as its primary mechanism of antiparasitic activity. nih.gov

Potential Antioxidant and Neuroprotective Relevance (Hypothetical Investigations)

While direct studies on the antioxidant and neuroprotective effects of this compound are limited, research on related compounds from the Dictyota genus provides a strong basis for hypothetical investigations into its potential in these areas. The genus Dictyota is a well-known producer of diterpenes that exhibit a range of biological activities, including antioxidant and neuroprotective properties. acs.orgacs.org

Exploration of Nrf2/ARE Signaling Modulation (based on related compounds)

A crucial endogenous defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. researchgate.netnih.gov Activation of Nrf2 triggers the expression of a suite of antioxidant and cytoprotective genes, protecting cells from oxidative damage. nih.govmdpi.com

Notably, studies on other diterpenes isolated from Dictyota species have shown that their antioxidant and neuroprotective effects are directly mediated by the activation of the Nrf2/ARE pathway. For instance:

Xenicane Diterpenes: A study on diterpenes from Dictyota coriacea found that the antioxidant mechanism of 18-acetoxy-6,7-epoxy-4-hydroxydictyo-19-al was related to the activation of the Nrf2/ARE signaling pathway. This compound showed cytoprotective effects against oxidative stress in neuron-like PC12 cells. nih.govacs.orgresearchgate.net

Hydroazulene Diterpenes: Research on compounds from another Dictyota alga identified that the antioxidant property of a related compound, Dictyol C, was also associated with Nrf2/ARE pathway activation. This compound exhibited potent antioxidant effects against H₂O₂-induced oxidative damage in PC12 cells and showed neuroprotective effects in an animal model of cerebral ischemia-reperfusion injury. acs.orgresearchgate.net

Given that this compound is a structurally related diterpene from the same genus, it is plausible to hypothesize that it may share this mechanism of action. Future investigations could explore whether this compound can also modulate the Nrf2/ARE pathway, thereby providing a molecular basis for potential antioxidant and neuroprotective activities. This line of inquiry is supported by the established bioactivity of other diterpenes from the Dictyota family. acs.orgacs.orgnih.gov

Structure Activity Relationship Sar Studies of Dictyol E and Analogues

Influence of Structural Motifs on Biological Efficacy

The biological efficacy of Dictyol E is intrinsically linked to its specific structural features. The molecule's core is a bicyclic system with a side chain, and modifications to these components can significantly alter its activity. Research has indicated that the presence and orientation of hydroxyl groups are critical for its biological effects. For instance, this compound itself has shown weak antimicrobial and moderate inhibitory activity against diacylglycerol acyltransferase. nih.govsemanticscholar.org In contrast, other related compounds with variations in their hydroxylation patterns exhibit different levels and types of bioactivity. semanticscholar.org

The side chain of this compound also plays a significant role in its biological profile. Alterations to this chain can impact the compound's interaction with biological targets. Studies on related diterpenoids suggest that the length and functionality of the side chain are important determinants of cytotoxicity and other activities. semanticscholar.orgmdpi.com

Comparative Analysis with Related Diterpenoids (e.g., Pachydictyol A, Dictyol C)

A comparative analysis of this compound with other diterpenoids from the Dictyota genus, such as Pachydictyol A and Dictyol C, reveals important SAR insights. Pachydictyol A, which differs from this compound in the position of a hydroxyl group, has demonstrated potent antithrombotic and moderate cytotoxic activities. nih.govsemanticscholar.org This suggests that the specific location of the hydroxyl group on the diterpenoid scaffold is a key factor in determining the type and potency of the biological response.

Dictyol C has been noted for its ability to protect against DNA damage and for its antitumor and antioxidant activities. nih.govbohrium.com The structural differences between this compound and Dictyol C, which include variations in the ring structure and substitution patterns, likely account for their distinct biological profiles. These comparisons underscore the sensitivity of bioactivity to even minor structural modifications among these related natural products.

Furthermore, studies have shown that while this compound can deter feeding by certain marine herbivores like fish and sea urchins, it is not effective against others, such as amphipods. vims.edu Pachydictyol A also shows selective herbivore deterrence. vims.edu This selectivity in their ecological roles further highlights the nuanced structure-activity relationships at play.

Below is a comparative table of the reported biological activities of this compound and related diterpenoids:

| Compound | Reported Biological Activities | Reference |

| This compound | Weak antimicrobial, moderate diacylglycerol acyltransferase inhibitory activity, antifouling activity | nih.govsemanticscholar.orgfrontiersin.org |

| Pachydictyol A | Potent antithrombotic, moderate cytotoxicity, potent antifouling activity | nih.govsemanticscholar.orgfrontiersin.org |

| Dictyol C | DNA damage protection, antitumor activity, antioxidant activity, antifouling activity | nih.govbohrium.comfrontiersin.org |

| Pachydictyol B | Weak antimicrobial, weak and unselective cytotoxicity | nih.gov |

| Pachydictyol C | Weak and unselective cytotoxicity | nih.govmdpi.com |

Computational Chemistry Approaches for SAR Elucidation

While experimental screening of natural and synthetic analogues provides valuable SAR data, computational chemistry offers a powerful complementary approach. For diterpenoids from the Dictyota genus, molecular modeling has been used to investigate the relationship between chemical structure and defensive properties against herbivores. researchgate.net These studies analyze features like the highest occupied molecular orbital (HOMO) distribution and molecular conformation to understand how these properties correlate with biological activity. researchgate.net

Although specific computational studies focusing solely on this compound are limited in the current literature, the application of these methods to structurally similar compounds from the same genus provides a framework for future research. Such in silico studies could help to predict the bioactivity of novel this compound analogues and guide the synthesis of compounds with enhanced or more specific activities. A study on xenicane-type diterpenoids from Dictyota dichotoma utilized density functional theory to analyze their geometric and electronic structures, providing insights into their reactivity and potential pharmacodynamics. researchgate.net

Stereochemical Considerations in Bioactivity

The relative and absolute stereochemistry of this compound and its analogues have been determined through detailed spectroscopic analysis and, in some cases, by comparison with known compounds. researchgate.net For instance, the configuration of the double bond within the structure is crucial for the formation of its characteristic five-membered ring. researchgate.net Any change in the stereochemistry at one or more of the chiral centers could lead to a significant loss or alteration of biological activity, as the modified molecule may no longer fit into the binding site of its target protein or enzyme. This highlights the importance of stereocontrolled synthesis in the development of any potential therapeutic agents based on the this compound scaffold.

Synthetic Methodologies and Chemical Modifications

Total Synthesis Efforts of Dictyol E and Related Diterpenes

Total synthesis of complex diterpenes like this compound presents significant stereochemical and regiochemical challenges due to their intricate polycyclic structures and multiple chiral centers. While specific details on the total synthesis of this compound itself were not extensively found in the search results, research has focused on the total synthesis of related dictyol diterpenes and other diterpenes from Dictyota species, such as 4-hydroxydictyolactone (B1249832) and sanadaol. researchgate.netacs.orgnih.govmdpi.comacs.orgethz.ch

Efforts towards the synthesis of dictyol diterpenes have involved strategies to construct the characteristic perhydroazulene core. One approach utilized the alicyclic Claisen rearrangement of O-silyl enolates derived from macrolides to stereospecifically form perhydroazulenes, which serve as advanced precursors to the dictyol group of diterpenes, including Dictyol C. rsc.orgrsc.org This method highlights the use of powerful rearrangement reactions to establish key stereocenters and ring systems. The synthesis involved preparing a key trans-2,3-disubstituted cyclopentanone (B42830) through a conjugate addition-trapping sequence, followed by manipulation of protecting groups and lactonization to form the macrolides used in the Claisen rearrangement. rsc.orgrsc.org

Semi-synthetic Derivatization Strategies for Analogues

Semi-synthetic approaches involve using a naturally occurring compound as a starting material for chemical modifications to create analogues. This strategy is valuable for exploring structure-activity relationships (SAR) and generating compounds with potentially improved properties. While direct examples of semi-synthesis specifically focused on this compound were not prominently featured, semi-synthetic strategies are commonly applied to natural products, including other diterpenes, to develop new derivatives. psu.eduescholarship.orgmdpi.com

For instance, semi-synthesis has been used to generate analogues of other natural products like brefeldin A and lissoclimides, which are also complex molecules. escholarship.orgmdpi.com These approaches often involve targeted chemical transformations of specific functional groups on the natural product scaffold to introduce new substituents or modify existing ones. This can lead to libraries of analogues that can be screened for altered biological activity, solubility, or stability. The application of similar derivatization strategies to this compound could involve modifications of its hydroxyl groups or double bonds to yield novel compounds with potentially enhanced or altered bioactivity.

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. This approach offers advantages such as milder reaction conditions, reduced byproducts, and the ability to achieve highly stereo- and regioselective transformations that are challenging with traditional chemical methods. unacademy.commdpi.comresearchgate.net

While specific examples of chemoenzymatic synthesis applied directly to this compound were not found in the search results, the broader field of diterpene biosynthesis and synthesis is increasingly exploring enzymatic methods. Diterpene synthases (DTSs) are key enzymes in the biosynthesis of diterpenes, catalyzing the formation of diverse carbon skeletons from geranylgeranyl diphosphate (B83284) (GGPP). heraldopenaccess.us Research into the enzymatic pathways of other diterpenes, such as cotylenins, has identified glycosyltransferases, methyltransferases, and prenyltransferases as enzymes involved in modifying the diterpene core and its associated sugar moieties. chemrxiv.org These enzymatic tools can potentially be utilized in chemoenzymatic strategies to synthesize complex diterpene structures or introduce specific modifications.

Chemoenzymatic approaches have been successfully applied to the synthesis of various complex molecules, including other natural products and intermediates. mdpi.comresearchgate.netnih.gov The development of such methods for this compound or its precursors could involve using enzymes to catalyze specific oxidation, reduction, or glycosylation steps, potentially leading to more efficient and environmentally friendly synthetic routes.

Development of Novel Chemical Probes and Ligands

Chemical probes and ligands are valuable tools for studying the biological targets and mechanisms of action of natural products. These molecules are typically designed to bind specifically to a protein or other biomolecule, often incorporating modifications that allow for visualization, immobilization, or other forms of analysis. ethz.chnih.govmdpi.com

While the search results did not provide specific examples of chemical probes or ligands developed directly from this compound, the use of natural products and their derivatives as starting points for probe development is a common practice. ethz.ch The synthesis of such probes often involves incorporating tags like fluorescent labels, biotin, or photoreactive groups into the natural product structure while retaining its ability to bind to its biological target. nih.gov These modified molecules can then be used in techniques like activity-based protein profiling or pull-down assays to identify the proteins that interact with the natural product.

The development of chemical probes based on this compound would require understanding its biological activity and potential targets. Although some general biological activities of this compound and other Dictyota diterpenes have been reported, such as antibacterial and anti-herbivory effects, identifying specific protein interactions would be a crucial step towards designing targeted probes. mdpi.comnih.govsemanticscholar.orgnih.gov The synthesis of this compound analogues with appended tags could facilitate the deconvolution of its biological mechanisms and the identification of its molecular targets.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3085254 |

| Dictyol C | 10112499 |

| 4-Hydroxydictyolactone | 107761 |

| Sanadaol | 643928 |

| Geranylgeranyl diphosphate | 5281673 |

| Brefeldin A | 444016 |

| Lissoclimide | 134772104 |

Interactive Data Tables

Ecological Role and Chemotaxonomic Significance

Dictyol E as a Chemical Defense Metabolite in Marine Ecosystems

Marine brown algae, including Dictyota species, utilize secondary metabolites like diterpenes as a defensive strategy against various pressures in their environment, such as herbivory and fouling. mdpi.commdpi.comusp.br this compound has been identified as a compound contributing to this chemical defense system. usp.brscielo.br

Research has demonstrated that this compound can deter feeding by certain marine herbivores. For instance, studies have shown that this compound significantly reduced consumption by fish (Diplodus holbrooki) and sea urchins (Arbacia punctulata) at concentrations of 0.5% and 1.0% of algal dry mass. nih.govresearchgate.net This suggests that the presence of this compound in Dictyota species contributes to their relatively low preference as a food source for these herbivores in tropical and temperate regions. nih.govresearchgate.net

However, the effectiveness of this compound as a deterrent can vary depending on the herbivore. While effective against certain fish and urchins, this compound has been shown to have no significant effect on the grazing of certain amphipods, such as Parhyale hawaiensis and Ampithoe longimana. nih.govresearchgate.netresearchgate.netnih.govvims.edu This highlights the specificity of chemical defenses and the varying sensitivities of different herbivore groups to these compounds.

This compound, along with other dictyols like pachydictyol A and dictyodial, has also been implicated in deterring the settlement and development of fouling organisms, such as bryozoans and dinoflagellates. frontiersin.orgfrontiersin.org These antifouling properties contribute to the alga's ability to maintain clean surfaces, which is essential for light absorption and gas exchange.

Inter-species Interactions Mediated by this compound

The production of this compound by Dictyota species mediates complex interactions with other organisms in the marine environment, influencing community structure and dynamics.

As a feeding deterrent, this compound directly impacts herbivore-algae interactions. The differential deterrence of this compound against various herbivores, such as fish, urchins, and amphipods, can influence which species are able to graze on Dictyota. nih.govresearchgate.netresearchgate.netnih.gov This can lead to a selective advantage for Dictyota in environments with high grazing pressure from susceptible herbivores.

Furthermore, the presence of chemical defenses like this compound can indirectly influence interactions by affecting the behavior of other organisms. For example, some small, sedentary herbivores (mesograzers) that are resistant to Dictyota's chemical defenses may preferentially inhabit and feed on these algae because they offer a refuge from larger predators that are deterred by the same compounds. nih.govnih.gov This creates a complex dynamic where the alga's defense against one group of herbivores inadvertently benefits another, potentially influencing the distribution and abundance of both the alga and the mesograzer.

This compound has also been noted for its weak antibacterial activity against certain marine bacterial strains. mdpi.com This suggests a potential role in mediating interactions with the algal microbiome and preventing colonization by harmful bacteria, although this activity appears to be less potent compared to its anti-herbivory effects. mdpi.com

Chemotaxonomic Marker for Dictyota Species

The profile of secondary metabolites, particularly diterpenes, produced by Dictyota species can serve as valuable chemotaxonomic markers to aid in the classification and differentiation of these morphologically similar algae. mdpi.comresearchgate.nettandfonline.comscielo.br The genus Dictyota presents taxonomic challenges due to the difficulty in establishing clear species boundaries based solely on morphology. researchgate.netscielo.brresearchgate.net

This compound is one of several diterpenes found in various Dictyota species. Its presence and relative abundance can contribute to the chemical fingerprint of a particular species or population. For instance, this compound has been isolated from Dictyota dichotoma collected in the Red Sea and the Mediterranean region. mdpi.com It has also been identified in Dictyota menstrualis and Dictyota ciliolata from North Carolina, USA, although its relative abundance can vary between species and even within the same species from different geographic locations. researchgate.netvims.eduint-res.com

While this compound is present in multiple species, the exclusive production of certain diterpene groups or the characteristic abundance of specific compounds like this compound in a particular species can provide valuable chemotaxonomic information. For example, Dictyota guineensis has been characterized by having this compound as the most abundant diterpene in its lipophilic extract, distinguishing it chemically from species like Dictyota mertensii, which produces more complex prenylated guaianes such as dictyol H as major components. researchgate.net

The use of techniques like High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) and High-Pressure Liquid Chromatography (HPLC) allows for the analysis of diterpene profiles, providing data that can support taxonomic studies and help differentiate closely related species. researchgate.netvims.eduresearchgate.net

Here is a simplified representation of this compound abundance in selected Dictyota species based on available data:

| Dictyota Species | Geographic Location | Relative Abundance of this compound | Source(s) |

| Dictyota dichotoma | Red Sea, Mediterranean | Present | mdpi.com |

| Dictyota menstrualis | North Carolina, USA | Major metabolite (~0.2% dry mass) | vims.edu |

| Dictyota ciliolata | North Carolina, USA | Present | vims.eduint-res.com |

| Dictyota guineensis | Brazilian coast | Most abundant diterpene | researchgate.net |

| Dictyota mertensii | Brazilian coast | Present (minor component) | researchgate.net |

Note: Relative abundance can vary based on environmental factors and specific populations.

Environmental Factors Influencing Metabolite Production for Ecological Advantage

The production of secondary metabolites like this compound in Dictyota species is not static but can be influenced by various environmental factors, both biotic and abiotic. These variations can impact the ecological effectiveness of the chemical defenses.

Biotic factors such as herbivory pressure and the presence of microorganisms can stimulate or alter the production of defensive compounds. mdpi.comnih.govmdpi.com For instance, increased grazing by herbivores might induce a higher concentration of deterrent metabolites in the algal tissue, providing a stronger defense.

Abiotic factors, including temperature, salinity, light intensity, nutrient availability, and seasonality, also play a significant role in shaping the chemical profiles of brown algae. mdpi.comnih.govmdpi.commdpi.com Variations in these factors can affect the growth rate of the alga and the metabolic pathways involved in the synthesis of diterpenes like this compound. mdpi.comnih.govmdpi.com

Studies have indicated that environmental conditions can lead to variations in the concentration and variety of secondary metabolites within Dictyota species. researchgate.netint-res.comint-res.com For example, research on Dictyota menstrualis has shown that the concentration of this compound can vary between populations from different geographic regions. researchgate.netvims.edu While some studies suggest that this compound is relatively stable under various storage and extraction procedures, the stability and production levels of other related diterpenes, such as dictyodial, can be more sensitive to environmental or processing conditions. int-res.comint-res.com

Understanding how these environmental factors influence the production of this compound and other defensive metabolites is crucial for comprehending the ecological strategies of Dictyota species and their ability to adapt to changing marine environments. mdpi.comnih.govmdpi.com Laboratory studies under controlled conditions are being used to investigate the impact of specific factors, such as nutrient enrichment, on the diterpene profiles of Dictyotaceae. frontiersin.org

Future Perspectives and Research Gaps

Advancements in Isolation and Characterization Techniques

The isolation of Dictyol E has traditionally been achieved through extraction from marine algae, such as Dictyota dichotoma. nih.gov However, reliance on natural sources presents challenges, including low yields and variability due to geographic location and season. Future advancements will likely focus on more sophisticated and selective methods for isolation and characterization.

Modern chromatographic techniques, coupled with high-resolution spectroscopic methods, are essential for identifying and purifying novel compounds from complex marine extracts. nih.gov Future perspectives in this area include the application of hyphenated techniques like High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR) to rapidly isolate and elucidate the structures of this compound and related analogues directly from crude extracts. Furthermore, developing selective enrichment procedures could significantly improve the efficiency of isolating target actinomycetes or other microorganisms that may produce these compounds, enhancing the discovery of new bioactive metabolites. nih.gov

Elucidation of Complete Biosynthetic Pathways

A significant research gap exists in understanding the biosynthesis of this compound. The pathways for many terpenes in marine organisms are not well-defined. Generally, diterpenes are synthesized from geranylgeranyl pyrophosphate (GGPP), which originates from the methylerythritol phosphate (B84403) (MEP) pathway in algal plastids. mdpi.com However, the specific enzymes—terpene synthases and cyclases—and the genetic regulation responsible for constructing the unique carbon skeleton of this compound are unknown.

Future research should prioritize the elucidation of this pathway. This can be achieved through a combination of genomic and transcriptomic analysis of Dictyota species, coupled with heterologous expression of candidate genes in microbial hosts. nih.gov Understanding the biosynthetic pathway is not only of fundamental scientific interest but is also a critical prerequisite for the metabolic engineering and biotechnological production of this compound. frontiersin.org

Deeper Mechanistic Understanding of Biological Activities

Initial studies have shown that this compound exhibits weak antibacterial activity and can inhibit diacylglycerol acyltransferase. nih.gov Some related compounds from Dictyota have shown cytotoxic effects, but their mechanisms of action require further investigation to appreciate their full potential. nih.gov A major research gap is the lack of a deep, mechanistic understanding of how this compound exerts its biological effects at the molecular level.

Future investigations must move beyond preliminary screening to identify the specific cellular targets and signaling pathways modulated by this compound. Techniques such as thermal shift assays, affinity chromatography, and proteomics can be employed to identify protein binding partners. In silico molecular docking studies could further predict interactions with potential targets, guiding experimental validation. researchgate.net A thorough understanding of its mechanism of action is crucial for evaluating its potential as a lead compound for drug development.

Development of Engineered Production Systems (e.g., Microbial or Algal Bioreactors)

The low abundance of this compound in its natural source is a major hurdle for further research and development. nih.gov Establishing a sustainable and scalable production platform is therefore a critical future objective. The development of engineered production systems, such as microbial or algal bioreactors, offers a promising solution.

Once the biosynthetic genes are identified, they can be introduced into a suitable host chassis, such as Escherichia coli, Saccharomyces cerevisiae, or a fast-growing algal species like Phaeodactylum tricornutum. nih.govjcvi.org Metabolic engineering and synthetic biology approaches can then be used to optimize precursor supply and maximize the yield of this compound. This approach not only ensures a consistent supply of the compound but also provides a platform for producing novel derivatives. frontiersin.org

Computational and Structural Biology Applications in Target Identification

Computational and structural biology offer powerful tools for accelerating the identification of molecular targets and understanding drug-target interactions. nih.govnih.gov To date, these approaches have not been extensively applied to this compound. This represents a significant untapped opportunity for future research.

Homology modeling, molecular dynamics simulations, and virtual screening can be used to predict how this compound interacts with a wide range of biological macromolecules, helping to prioritize potential targets for experimental testing. scripps.edupurdue.edu By modeling the compound's structure and its binding to protein targets, researchers can gain insights into the structural basis of its activity and design more potent and selective analogues. uiowa.edu

Exploration of Novel Analogues through Combinatorial Approaches

The native structure of this compound may not possess optimal potency or drug-like properties. Combinatorial chemistry provides a powerful strategy for systematically generating libraries of related compounds, or analogues, to explore the structure-activity relationship (SAR). researchgate.net This approach allows for the rapid synthesis of numerous derivatives where different parts of the this compound scaffold are modified. nih.gov

By creating and screening these compound libraries, it is possible to identify analogues with improved biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This strategy, combined with computational modeling, can guide the rational design of new therapeutic agents based on the this compound scaffold, significantly accelerating the drug discovery process.

Q & A

Q. What experimental methodologies are recommended for isolating Dictyol E from marine brown algae?

this compound is typically isolated via organic solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC. Spectral methods (NMR, MS) are critical for structural confirmation . Researchers should prioritize solvent selection based on algal species and secondary metabolite profiles. For reproducibility, document extraction ratios (e.g., 1:10 w/v biomass:solvent) and validate purity using TLC or HPLC-UV.

Q. How can standardized bioassays be designed to assess this compound’s anti-feedant activity?

Use ecologically relevant herbivores (e.g., Lagodon rhomboides, Arbacia punctulata) in controlled feeding trials. Incorporate dose-response experiments (e.g., 0.1–100 µg/cm² in agar-based diets) and compare against controls (e.g., pachydictyol A or dictyol B). Measure feeding inhibition via biomass loss or bite-rate quantification. Replicate trials across seasons to account for algal metabolite variability .

Q. What analytical techniques are essential for quantifying this compound in environmental samples?

Combine LC-MS/MS for sensitivity (detection limit ~0.1 ng/mL) and GC-MS for volatile derivatives. Validate with internal standards (e.g., deuterated analogs) to correct matrix effects. For ecological studies, spatial-temporal sampling should align with algal growth cycles to capture peak production periods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-feedant efficacy of this compound across species?

Conflicting results (e.g., strong inhibition in Arbacia punctulata vs. weak effects in Diplodus holbrooki) may arise from species-specific detoxification mechanisms or compound synergies. Conduct comparative metabolomics on herbivore digestive enzymes and pair with this compound stability assays (pH/temperature gradients). Use multivariate analysis to identify confounding variables (e.g., algal microbiome contributions) .

Q. What strategies optimize in situ studies of this compound’s ecological roles in marine ecosystems?

Deploy field experiments with caged herbivores and this compound-enriched artificial substrates. Monitor grazing pressure and algal survivorship alongside environmental parameters (light, temperature). Apply ecological modeling (e.g., Lotka-Volterra equations) to predict population-level impacts. Validate with isotopic labeling to track compound transfer through food webs .

Q. How should researchers design multi-omics studies to elucidate this compound’s biosynthetic pathways?

Integrate transcriptomics (RNA-Seq of Dictyota spp. under stress), proteomics (enzyme activity profiling), and metabolomics (HR-MS/MS networking). Prioritize candidate genes (e.g., diterpene synthases) via homology-based screening and CRISPR-Cas9 knockouts. Cross-reference with genomic databases (e.g., GenBank, Marine Metabolome Atlas) to identify conserved pathways .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-dependent responses in this compound bioassays?

Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small datasets, non-parametric methods (e.g., Kruskal-Wallis) are preferable. Include sensitivity analyses to assess outliers’ impact .

Q. How can researchers address variability in this compound yield during large-scale extractions?

Implement quality-by-design (QbD) principles: optimize parameters (solvent polarity, extraction time) via response surface methodology (RSM). Validate with batch-to-batch consistency testing (CV <15%). For industrial-scale applications (excluded here), consult green chemistry protocols .

Data Presentation and Validation

Table 1: Key Anti-Feedant Activities of this compound

| Herbivore Species | Inhibition Threshold (µg/cm²) | Experimental Context | Reference |

|---|---|---|---|

| Lagodon rhomboides | 10 | Lab assay, agar diet | |

| Arbacia punctulata | 5 | Field-enriched substrate | |

| Siganus doliatus | 50 | Co-administration with dictyol B |

Critical Analysis and Future Directions

- Limitations : Many studies lack cross-species comparisons or mechanistic insights (e.g., receptor binding assays).

- Recommendations : Prioritize multi-disciplinary collaboration (ecology, chemistry, genomics) to bridge knowledge gaps. Explore this compound’s potential in non-ecological contexts (e.g., biomedical applications) with stringent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.